molecular formula C16H13NO2 B6513548 3-methyl-N-phenyl-1-benzofuran-2-carboxamide CAS No. 55990-30-2

3-methyl-N-phenyl-1-benzofuran-2-carboxamide

Cat. No.: B6513548
CAS No.: 55990-30-2
M. Wt: 251.28 g/mol
InChI Key: VHUCUJKXPKIWGS-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards of benzofuran derivatives can vary. For instance, 3-Methylbenzofuran has hazard statements H302 - H318 .

Future Directions

Benzofuran derivatives have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-phenyl-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs high-yielding synthetic routes that minimize side reactions. Proton quantum tunneling has been utilized to construct benzofuran rings with fewer side reactions and higher yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-tumor, antibacterial, and anti-viral properties, making it a candidate for drug development .

Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other materials. Their stability and reactivity make them valuable in various manufacturing processes .

Comparison with Similar Compounds

  • 3-methylbenzofuran-2-carboxylic acid
  • N-phenylbenzofuran-2-carboxamide
  • 3-aryl-1-benzofuran-2-yl-2-propanones

Comparison: 3-methyl-N-phenyl-1-benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran ring with a carboxamide group. This structure imparts distinct biological activities and reactivity patterns compared to other benzofuran derivatives. For example, the presence of the carboxamide group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets .

Properties

IUPAC Name

3-methyl-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUCUJKXPKIWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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